4-Bromo-3-fluoro-3'-thiomorpholinomethylbenzophenone

Catalog No.
S744766
CAS No.
898763-28-5
M.F
C18H17BrFNOS
M. Wt
394.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-fluoro-3'-thiomorpholinomethylbenzopheno...

CAS Number

898763-28-5

Product Name

4-Bromo-3-fluoro-3'-thiomorpholinomethylbenzophenone

IUPAC Name

(4-bromo-3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone

Molecular Formula

C18H17BrFNOS

Molecular Weight

394.3 g/mol

InChI

InChI=1S/C18H17BrFNOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2

InChI Key

KXOQRZSUEICTTF-UHFFFAOYSA-N

SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F

Canonical SMILES

C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F

4-Bromo-3-fluoro-3'-thiomorpholinomethylbenzophenone is an organic compound belonging to the class of benzophenones. It is a specific derivative with a bromine atom at the 4th position, a fluorine atom at the 3rd position, and a thiomorpholinomethyl group attached to the 3rd position of the second benzene ring. Limited information is available on the origin and specific significance of this particular compound in scientific research []. However, related benzophenone derivatives have been explored for various applications.


Molecular Structure Analysis

The key feature of 4-Bromo-3-fluoro-3'-thiomorpholinomethylbenzophenone is its structure. It consists of two benzene rings connected by a carbonyl group (C=O). One benzene ring has a bromine atom at the 4th position and a fluorine atom at the 3rd position. The other benzene ring has a thiomorpholinomethyl group attached at the 3rd position. The thiomorpholinomethyl group is a six-membered heterocyclic ring containing a sulfur atom and a nitrogen atom, with a methyl group attached to one of the carbon atoms.


Chemical Reactions Analysis

  • Condensation reactions: Benzophenones can react with nucleophiles like amines or alcohols to form imines or ethers, respectively.
  • Reduction reactions: The carbonyl group can be reduced to a secondary alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
  • Halide exchange reactions: The bromine atom might be susceptible to substitution by other halides under appropriate conditions.

Physical And Chemical Properties Analysis

No data is currently available on the specific physical and chemical properties of 4-Bromo-3-fluoro-3'-thiomorpholinomethylbenzophenone, such as melting point, boiling point, solubility, or stability.

  • Mild skin and eye irritation: Benzophenones may cause irritation upon contact with skin or eyes [].
  • Potential endocrine disruption: Some benzophenone derivatives have been shown to have weak estrogenic activity [].

XLogP3

4.3

Wikipedia

(4-Bromo-3-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone

Dates

Modify: 2023-08-15

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